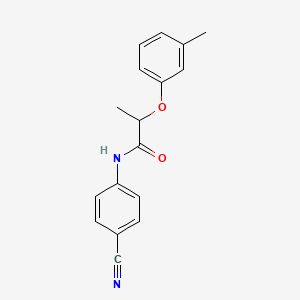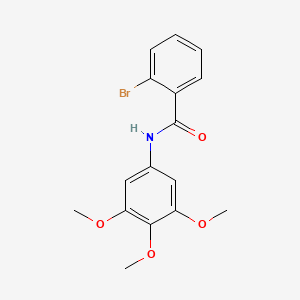
N-(4-cyanophenyl)-2-(3-methylphenoxy)propanamide
Descripción general
Descripción
N-(4-cyanophenyl)-2-(3-methylphenoxy)propanamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.37 g/mol.
Mecanismo De Acción
CPP acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, CPP inhibits the influx of calcium ions into the neuron, which is necessary for the initiation of long-term potentiation (LTP), a process that is important for learning and memory.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects. In animal studies, CPP has been shown to improve cognitive function in models of Alzheimer's disease and traumatic brain injury. CPP has also been shown to have anticonvulsant properties and can be used to treat seizures. However, CPP can also have negative effects on the cardiovascular system, such as decreasing heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP in lab experiments is its selectivity for the NMDA receptor, which allows for specific targeting of this receptor in neurological studies. Additionally, CPP is relatively stable and can be easily synthesized in the lab. However, one limitation of using CPP is its potential toxicity and negative effects on the cardiovascular system, which can limit its use in certain studies.
Direcciones Futuras
There are several future directions for the use of CPP in scientific research. One area of interest is the role of the NMDA receptor in depression and anxiety disorders. CPP has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential use in the treatment of these disorders. Additionally, CPP may have potential use in the treatment of chronic pain, as the NMDA receptor has been shown to be involved in the development of chronic pain conditions. Finally, further research is needed to determine the optimal dosage and administration of CPP for use in scientific research.
Aplicaciones Científicas De Investigación
CPP has been shown to have a variety of scientific research applications, particularly in the field of neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. By blocking the NMDA receptor, CPP can be used to study the role of this receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-4-3-5-16(10-12)21-13(2)17(20)19-15-8-6-14(11-18)7-9-15/h3-10,13H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNNZMMEBJSKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(3-methylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4238922.png)

![1-benzoyl-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4238951.png)
![1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4238956.png)



![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4238970.png)

![6-[(2-ethoxyphenoxy)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4238980.png)
![N-[3-(butyrylamino)phenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4238995.png)

![5-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(propylsulfonyl)pyrimidine](/img/structure/B4239001.png)
